molecular formula C20H24BrNO9 B1286449 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 38229-74-2

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B1286449
CAS No.: 38229-74-2
M. Wt: 502.3 g/mol
InChI Key: QBFVABHSGIIDPA-LASHMREHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound widely used in the biomedical industry for the synthesis of various drugs targeting specific diseases . It plays a crucial role in drug research and development, particularly in the treatment of various infections, inflammatory disorders, and potentially certain types of cancers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding beta-glycosides in good yields .


Molecular Structure Analysis

The molecular formula of this compound is C20H24BrNO9 . The IUPAC name is [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate .

Scientific Research Applications

Synthesis and Structural Analysis

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound involved in various synthesis processes for potential biochemical applications. For example, derivatives of 2-acetamido-2-deoxy-D-glucose have been synthesized for studies related to N-acetylglucosaminyl-transferase V inhibitors, which are important in understanding and manipulating glycosylation processes in biological systems (S. Khan & K. Matta, 1993). Such compounds are crucial for the development of molecules that can interfere with or modulate enzymatic functions related to cellular communication and disease progression.

Potential in Cancer Research

Research has also explored derivatives of 2-acetamido-2-deoxy-D-glucose for their antitumor activities. For instance, diosgenyl glycosides synthesized using 2-acetamido-2-deoxy-D-glucose derivatives have shown promising results in inducing apoptosis in B-cell chronic leukemia, highlighting the potential of these compounds in cancer therapy (H. Myszka et al., 2003).

Application in Glycoscience

The compound has relevance in the synthesis of complex glycosides, contributing to the broader field of glycoscience, which is vital for understanding cell-cell recognition, microbial pathogenesis, and immune responses. The synthesis of various glycosides, including those with potential inhibitory activities against specific glycosyltransferases, underscores the importance of such compounds in developing new biochemical tools and therapeutic agents (S. Khan & K. Matta, 1993).

Crystal Structure Elucidation

The crystal structure analysis of derivatives like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provides insights into the molecular conformation, intermolecular interactions, and potential reactivity of such compounds. This knowledge is fundamental for designing molecules with desired biological activities and for understanding their mechanisms of action at the molecular level (D. Peikow et al., 2006).

Mechanism of Action

Target of Action

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside primarily targets specific enzymes involved in glycosylation processes. These enzymes play crucial roles in the synthesis and modification of glycoproteins and glycolipids, which are essential for various cellular functions, including cell signaling, adhesion, and immune response .

Mode of Action

The compound interacts with its target enzymes by mimicking the natural substrates of these enzymes. It binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the normal glycosylation process, leading to alterations in the structure and function of glycoproteins and glycolipids. As a result, cellular processes that depend on these molecules are disrupted .

Biochemical Pathways

The inhibition of glycosylation enzymes by this compound affects several biochemical pathways. Key pathways impacted include the N-glycosylation and O-glycosylation pathways, which are critical for protein folding, stability, and cell-cell interactions. Disruption of these pathways can lead to downstream effects such as impaired cell signaling, reduced immune response, and altered cellular adhesion .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption .

Result of Action

At the molecular level, the inhibition of glycosylation enzymes by this compound leads to the accumulation of improperly glycosylated proteins and lipids. This can result in cellular stress, apoptosis, or altered cellular functions. At the cellular level, the compound’s action can lead to reduced cell proliferation, impaired immune response, and changes in cell morphology and adhesion .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other biochemical molecules. For instance, extreme pH levels or high temperatures can lead to the degradation of the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .

Biochemical Analysis

Biochemical Properties

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the synthesis of glycosides . The compound is known to undergo glycosylation reactions, where it acts as a donor molecule in the presence of glycosyltransferases . These interactions are crucial for the formation of glycosidic bonds, which are essential in various biological processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans, thereby affecting the synthesis of these important cellular components . This inhibition can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosyltransferases and other enzymes involved in glycosylation . The compound acts as a glycosyl donor, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of glycosidic bonds, which are crucial for the structure and function of various biomolecules. Additionally, the compound may inhibit certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can inhibit glycosaminoglycan synthesis over extended periods, leading to alterations in cellular processes . These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of glycosaminoglycan synthesis . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and gene expression . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation . The compound interacts with glycosyltransferases and other enzymes, facilitating the transfer of sugar moieties to acceptor molecules . This process is essential for the synthesis of glycosides and other important biomolecules. Additionally, the compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions are crucial for the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFVABHSGIIDPA-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577017
Record name 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38229-74-2
Record name 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.